2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a base. The reaction can be performed in various solvents, including water, acetonitrile, and tetrahydrofuran (THF), at ambient temperature or with gentle heating .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds like this compound is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The final product is usually purified by crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Coupling: Formation of peptide bonds through amide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles under basic conditions.
Coupling: DIC and HOBt in solvents like dichloromethane or dimethylformamide (DMF)
Major Products
Deprotection: The primary amine and carbon dioxide.
Substitution: Substituted amino derivatives.
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential synthesis of complex molecules, such as peptides, without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(tert-butoxy)carbonyl]amino}amino)-4-methoxybutanoic acid
- 2-({[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (S)-2-((tert-butoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid is unique due to its phenylacetic acid backbone, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it particularly useful in specific synthetic applications where the phenylacetic acid moiety is desired .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-14-10(11(16)17)9-7-5-4-6-8-9/h4-8,10,14H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCFNNXHIHBTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.